![molecular formula C24H16F2N2O2S B2589730 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-45-6](/img/no-structure.png)

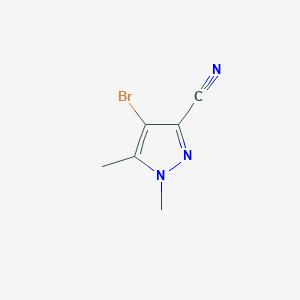

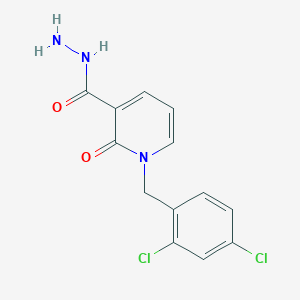

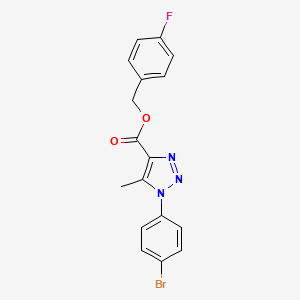

1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16F2N2O2S and its molecular weight is 434.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Research in the field often starts with the synthesis and characterization of novel compounds. For instance, studies have detailed the synthesis of various pyrimidine derivatives, exploring different substituents and functional groups to assess their impact on the compound's properties and biological activities. These efforts are crucial for developing new molecules with potential therapeutic applications, as seen in the synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents or the synthesis of fluorescent compounds for potential imaging applications (R. More et al., 2013) (Kenichirou Yokota et al., 2012).

Biological Activity

The biological activity of pyrimidine derivatives is a significant area of research. Compounds structurally similar to "1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" have been evaluated for various biological activities, including antibacterial, antitumor, and herbicidal activities. These studies aim to identify compounds with significant biological effects that could lead to the development of new drugs or agricultural chemicals (A. Bridges et al., 1997) (S. Raić-Malić et al., 2000).

Potential Therapeutic Applications

Further research into pyrimidine derivatives includes investigating their potential as therapeutic agents. For example, studies have examined the anti-HIV activity of certain pyrimidine derivatives, exploring their mechanism of action and potential as treatments for viral infections. These investigations highlight the importance of chemical modifications to enhance the biological activity and selectivity of these compounds (Xiaowan Tang et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 2-fluorobenzyl and 3-fluoro-4-methylphenyl groups.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Thiophenecarboxylic acid", "Acetic anhydride", "Phosphorus pentoxide", "2-Fluorobenzyl chloride", "3-Fluoro-4-methylbenzaldehyde", "Sodium borohydride", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Synthesis of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core:", "Step 1: Conversion of 2-aminobenzoic acid to 2-aminobenzamide using acetic anhydride and phosphorus pentoxide.", "Step 2: Cyclization of 2-aminobenzamide with 2-thiophenecarboxylic acid using phosphorus pentoxide to form benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Introduction of 2-fluorobenzyl group:", "Step 3: Reaction of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 2-fluorobenzyl chloride in the presence of triethylamine and dimethylformamide to form 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Introduction of 3-fluoro-4-methylphenyl group:", "Step 4: Reduction of 3-fluoro-4-methylbenzaldehyde to 3-fluoro-4-methylbenzyl alcohol using sodium borohydride and methanol.", "Step 5: Protection of 3-fluoro-4-methylbenzyl alcohol using chloroacetyl chloride and triethylamine to form 3-(chloroacetyl)-4-methylbenzyl alcohol.", "Step 6: Reaction of 3-(chloroacetyl)-4-methylbenzyl alcohol with 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium hydroxide and ethyl acetate to form 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

| 893787-45-6 | |

Formule moléculaire |

C24H16F2N2O2S |

Poids moléculaire |

434.46 |

Nom IUPAC |

3-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H16F2N2O2S/c1-14-10-11-16(12-19(14)26)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)25/h2-12H,13H2,1H3 |

Clé InChI |

IUCXXVFUAZZGNF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)

![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)